molecular formula C11H13Br B8588443 5-(2-Bromoethyl)indane

5-(2-Bromoethyl)indane

Cat. No.: B8588443
M. Wt: 225.12 g/mol
InChI Key: CIRKZWSPKPEWQI-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)indane is a useful research compound. Its molecular formula is C11H13Br and its molecular weight is 225.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

5-(2-bromoethyl)-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H13Br/c12-7-6-9-4-5-10-2-1-3-11(10)8-9/h4-5,8H,1-3,6-7H2

InChI Key

CIRKZWSPKPEWQI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phosphorus tribromide (3.5 ml) was added, dropwise, to a solution of 5-(2-hydroxyethyl)indane (14.0 g) (FR-A-2139628) in carbon tetrachloride (100 ml). The mixture was stirred at room temperature for 0.5 hour and then heated under reflux for 2 hours. Ice (100 g) was added and the mixture partitioned between dichloromethane and 10% aqueous sodium carbonate. The layers were separated and the aqueous layer extracted with dichloromethane (2×100 ml). The combined dichloromethane extracts were dried (MgSO4) and concentrated in vacuo to give an oil which was purified by column chromatography on silica eluting with dichloromethane. The product-containing fractions were combined and concentrated in vacuo to give the title compound as a colourless oil, yield 10.5 g.
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3.5 mL
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reactant
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14 g
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reactant
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[Compound]
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A-2139628
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0 (± 1) mol
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reactant
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[Compound]
Name
Ice
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100 g
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reactant
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

Phosphorous tribromide (3.5 ml) was added, dropwise, to an ice-cooled solution of 5-(2-hydroxyethyl)indane (prepared as described in FR-2,139,628) (14.0 g) in carbon tetrachloride (100 ml) and the mixture was heated under reflux for 2 hours, quenched with ice-water and partitioned between dichloromethane and 10% aqueous sodium carbonate solution. The organic layer was washed with water, dried over magnesium sulphate and evaporated under reduced pressure. The residue was purified by chromatography on silica gel using dichloromethane as eluant. Appropriate fractions were combined and evaporated under reduced pressure to give the title compound as a pale yellow oil, (10.5 g, 54%).
Quantity
3.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
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0 (± 1) mol
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reactant
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14 g
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reactant
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100 mL
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solvent
Reaction Step Two
Yield
54%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

2 ml (0.016 mol) of indan in 33 ml of methylene chloride and 1.6 ml (0.019 mol) of bromoacetyl bromide are mixed at 0° C. 2.27 g (0.017 mol) of AlCl3 are slowly added and the medium is allowed to return to room temperature and stirred for 2 hours. The mixture is poured into water/ice and extracted with methylene chloride. The organic phase is dried, filtered and the solvent is evaporated off under reduced pressure. The crude reaction product is crystallized from hexane. A white solid is separated (m.p. 57.8-58.1° C.) corresponding to the acylation product. 1.67 g (7 mmol) of this product are dissolved in 3.9 ml of triethylsilane and 3.9 ml of trifluoroacetic acid and the medium is heated at 80° C. for two hours. The medium is poured into an ice/NaOH mixture and extracted with ethyl acetate. The title compound is obtained.
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2 mL
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reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
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Quantity
33 mL
Type
solvent
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Name
Quantity
2.27 g
Type
reactant
Reaction Step Two
[Compound]
Name
water ice
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
product
Quantity
1.67 g
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reactant
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Quantity
3.9 mL
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solvent
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Quantity
3.9 mL
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reactant
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[Compound]
Name
ice NaOH
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0 (± 1) mol
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reactant
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